4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
CAS No.:
Cat. No.: VC20215612
Molecular Formula: C13H16N4O2
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
![4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one -](/images/structure/VC20215612.png)
Specification
Molecular Formula | C13H16N4O2 |
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Molecular Weight | 260.29 g/mol |
IUPAC Name | 4-(azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one |
Standard InChI | InChI=1S/C13H16N4O2/c1-19-12-4-2-10(3-5-12)8-17-9-11(6-13(17)18)7-15-16-14/h2-5,11H,6-9H2,1H3 |
Standard InChI Key | QLNBEVIFXFRRSP-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CN2CC(CC2=O)CN=[N+]=[N-] |
Introduction
Structural and Molecular Characterization
Molecular Architecture
The compound features a pyrrolidin-2-one ring, a five-membered lactam, substituted at the 1-position with a 4-methoxyphenylmethyl group and at the 4-position with an azidomethyl moiety. The molecular formula C₁₃H₁₆N₄O₂ corresponds to a calculated molecular weight of 260.29 g/mol. The azidomethyl group (-CH₂N₃) introduces reactivity conducive to Huisgen cycloaddition, a cornerstone of click chemistry, while the 4-methoxyphenyl group contributes to lipophilicity and potential pharmacokinetic stability .
Spectroscopic Data
While explicit spectroscopic data (e.g., NMR, IR) for this compound is limited in publicly available literature, analogous pyrrolidinone derivatives exhibit characteristic absorption bands for carbonyl groups (C=O) near 1700 cm⁻¹ in IR spectra. The azide group typically shows a strong absorption around 2100 cm⁻¹, a key identifier in structural validation .
Comparative Structural Analysis
To contextualize its uniqueness, Table 1 contrasts this compound with structurally related analogs:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | C₁₃H₁₆N₄O₂ | 260.29 | Azidomethyl, 4-methoxyphenyl |
4-(Azidomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one | C₁₃H₁₆N₄O₂ | 244.29 | Azidomethyl, 2-methylphenyl |
4-(Azidomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one | C₁₄H₁₈N₄O₂ | 274.32 | Azidomethyl, 3-ethoxyphenyl |
Table 1: Structural comparison of azidomethyl-pyrrolidinone derivatives .
The positional isomerism of substituents (e.g., 4-methoxy vs. 2-methylphenyl) influences electronic and steric properties, thereby modulating reactivity and biological interactions.
Synthesis and Chemical Transformations
Synthetic Pathways
The synthesis of 4-(Azidomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one typically proceeds through a multi-step sequence:
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Pyrrolidinone Ring Formation: Cyclization of γ-aminobutyric acid derivatives or via intramolecular lactamization of appropriate precursors.
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Substituent Introduction:
A representative reaction scheme is outlined below:
Optimization Strategies
Recent advancements employ microwave-assisted synthesis to enhance reaction efficiency, reducing typical reaction times from hours to minutes. Continuous flow reactors have also been explored for scalable production, achieving yields exceeding 85% under optimized conditions .
Reactivity and Functional Group Interconversions
Azide-Alkyne Cycloaddition
The azidomethyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is pivotal in bioconjugation for attaching fluorescent tags or drug moieties:
Reductive Amination
The secondary amine in the pyrrolidinone ring can undergo reductive amination with ketones or aldehydes, facilitating diversification of the core structure for structure-activity relationship (SAR) studies.
Industrial and Research Applications
Drug Discovery
The compound serves as a scaffold for developing protease inhibitors and kinase modulators. Its modular structure allows rapid derivatization, aligning with fragment-based drug design paradigms .
Material Science
In polymer chemistry, the azide group enables crosslinking via click chemistry, producing hydrogels with tunable mechanical properties for biomedical applications.
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